2-[4-(4-methylbenzyl)-1-piperazinyl]pyrimidine
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Overview
Description
The compound “2-[4-(4-methylbenzyl)-1-piperazinyl]pyrimidine” is a type of pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a class of molecules that have shown potential in neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amidines with other compounds. For example, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been used to synthesize pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular weight of this compound is 367.452 .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-methylbenzyl)-1-piperazinyl]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotective and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 . This leads to downstream effects such as neuroprotection and anti-inflammatory responses .
Pharmacokinetics
The compound is part of a series of novel triazole-pyrimidine-based compounds , which suggests that it may share similar pharmacokinetic properties with these compounds
Result of Action
The action of this compound results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other compounds .
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is believed that the effects of this compound may vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14-3-5-15(6-4-14)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEHHCWGCOWNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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